2,5-Dioxopyrrolidin-1-yl 2,5-difluoroisonicotinate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 2,5-difluoroisonicotinate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyrrolidinone ring and a difluoroisonicotinate moiety, which contribute to its reactivity and functionality in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2,5-difluoroisonicotinate typically involves the reaction of 2,5-difluoroisonicotinic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2,5-difluoroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrrolidinone ring can participate in redox reactions, altering the oxidation state of the compound.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as 2,5-difluoroisonicotinic acid and 2,5-dioxopyrrolidin-1-ol .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2,5-difluoroisonicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2,5-difluoroisonicotinate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The difluoroisonicotinate moiety plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 2,5-dichlorobenzoyl glycyl-L-leucinate: Known for its protein-degrading properties.
2,5-Dioxopyrrolidin-1-yl phenylacetamides: Studied for their anticonvulsant activities.
2,5-Dioxopyrrolidin-1-yl acetamide derivatives: Explored for their antimicrobial and anticancer properties.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2,5-difluoroisonicotinate stands out due to its unique combination of a pyrrolidinone ring and a difluoroisonicotinate moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,5-difluoropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O4/c11-6-4-13-7(12)3-5(6)10(17)18-14-8(15)1-2-9(14)16/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIZHJVWYNCFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=NC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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